Mgk glyceride
CAS No.: 11140-04-8
Cat. No.: VC21007021
Molecular Formula: C11H24O5
Molecular Weight: 236.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 11140-04-8 |
|---|---|
| Molecular Formula | C11H24O5 |
| Molecular Weight | 236.31 g/mol |
| IUPAC Name | octanoic acid;propane-1,2,3-triol |
| Standard InChI | InChI=1S/C8H16O2.C3H8O3/c1-2-3-4-5-6-7-8(9)10;4-1-3(6)2-5/h2-7H2,1H3,(H,9,10);3-6H,1-2H2 |
| Standard InChI Key | SQABAALQCGKFFO-UHFFFAOYSA-N |
| SMILES | CCCCCCCC(=O)O.C(C(CO)O)O |
| Canonical SMILES | CCCCCCCC(=O)O.C(C(CO)O)O |
Introduction
Chemical Structure and Properties
MGK glycerides consist of a glycerol backbone with medium-chain fatty acid esters. Glycerol itself is a simple triol compound that is colorless, odorless, sweet-tasting, and viscous in its liquid form . When this glycerol backbone is modified with specific medium-chain fatty acids, it creates the specialized MGK structure that demonstrates unique pharmaceutical properties.
A key component of MGK is monocaprylate, which has been identified as a critical factor affecting its performance in drug delivery systems. Research has shown that variations in monocaprylate content (from 54% to 60%) can significantly impact drug absorption profiles, making this parameter crucial when formulating MGK-based pharmaceutical products .
The physical properties of MGK make it particularly suitable for pharmaceutical applications. Like its parent compound glycerol, MGK exhibits good miscibility with water due to the hydroxyl groups present in its structure. This property, combined with its ability to form stable emulsions, makes it an excellent candidate for enhancing the solubility and bioavailability of poorly water-soluble drugs.
Research Findings on Intestinal Absorption
Role of Emulsifiers and Pretreatment Effects
Research has also highlighted the importance of emulsifiers in MGK formulations. HCO-100, an emulsifier used in conjunction with MGK, was found to play a crucial role in decreasing the tissue accumulation of BTB . This suggests that both the MGK and the emulsifier components work synergistically to optimize drug delivery and distribution.
Interestingly, pretreatment studies have shown that administering BTB-free MGK emulsion prior to BTB administration reduced BTB absorption below control levels, although tissue accumulation remained unaffected . Furthermore, researchers observed that the absorption decreased with increased pretreatment time. When investigating the effect of "leaving time" after pretreatment, they found that the reduced absorption gradually returned to control levels as the leaving time increased . These findings suggest complex time-dependent interactions between MGK formulations and intestinal absorption mechanisms.
Influence of Monocaprylate Content
One of the most significant findings regarding MGK's effects on drug absorption relates to its monocaprylate content. Studies have demonstrated that altering the monocaprylate content from 54% to 60% in MGK resulted in measurable differences in BTB absorption . This suggests that the monocaprylate content is a critical parameter that can be optimized to achieve desired absorption characteristics in pharmaceutical formulations.
This finding has important implications for pharmaceutical development, as it indicates that fine-tuning the composition of MGK can allow formulators to modulate drug absorption profiles according to specific therapeutic requirements.
Impact on Biliary Excretion and Drug Disposition
In addition to its effects on intestinal absorption, MGK glyceride has also been studied for its impact on biliary excretion. Bile recovery studies conducted simultaneously with in situ recirculation experiments have provided valuable insights into how MGK affects the excretion of drugs through the biliary route.
Research findings indicate that the recovery of BTB into bile tended to decrease when administered with MGK emulsion . Moreover, the ratio of recovery percent of BTB into bile to the absorption percent of BTB also decreased significantly . This dual effect on drug disposition—altering both absorption and biliary excretion—represents an important consideration in pharmaceutical formulation and drug delivery strategies.
The decreased biliary excretion observed with MGK formulations could potentially extend the systemic circulation time of drugs, which might be beneficial for compounds that require prolonged plasma presence to exert their therapeutic effects. Conversely, for drugs that rely on biliary excretion as their primary elimination pathway, this effect might necessitate dose adjustments when formulated with MGK .
Comparative Analysis of MGK Effects
To better understand the multifaceted effects of MGK glyceride on drug disposition, the following table summarizes the key parameters affected by MGK formulations compared to control formulations:
Pharmaceutical Applications and Future Directions
The unique properties of MGK glyceride make it valuable in various pharmaceutical applications, particularly in the formulation of poorly water-soluble drugs. Its demonstrated ability to reduce tissue accumulation while enhancing absorption makes it a promising excipient for improving drug bioavailability and potentially reducing toxicity.
Although current research has primarily focused on model compounds like BTB, the principles elucidated through these studies could potentially extend to a wide range of therapeutic agents. The ability to modulate both absorption and excretion pathways suggests that MGK formulations could be tailored to achieve specific pharmacokinetic profiles for different drug classes.
Future research directions might include investigating the effects of MGK on various drug classes beyond model compounds, exploring potential applications in targeted drug delivery systems, and further optimizing MGK compositions to achieve desired pharmacokinetic profiles for specific therapeutic applications .
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